Arachidonoyl-N-methylamid

Übersicht

Beschreibung

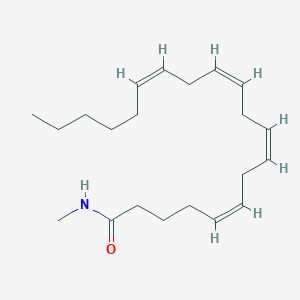

Arachidonoyl-N-methyl amide (CAS Number 156910-29-1) is an analog of : Arachidonoyl-N-methyl amide (CAS Number: 156910-29-1) is an analog of anandamide (AEA), an endogenous cannabinoid. It binds to both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The biological actions of AEA are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .

Wissenschaftliche Forschungsanwendungen

Arachidonoyl-N-methylamid hat vielfältige Anwendungen:

- Chemie : Es dient als Modellverbindung für die Untersuchung des Lipidstoffwechsels und der Cannabinoid-Rezeptoren.

- Biologie : Forscher untersuchen seine Rolle in den Endocannabinoid-Signalwegen.

- Medizin : Untersuchungen konzentrieren sich auf seine potenziellen therapeutischen Wirkungen, obwohl klinische Anwendungen spekulativ bleiben.

- Industrie : Es gibt nur begrenzte industrielle Anwendungen aufgrund seiner spezialisierten Natur.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkungen wahrscheinlich über CB1- und CB2-Rezeptoren aus. Weitere Forschung ist erforderlich, um seine genauen molekularen Zielstrukturen und Signalwege aufzuklären.

Wirkmechanismus

Target of Action

Arachidonoyl-N-methyl amide, an analog of anandamide, primarily targets the human central cannabinoid (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, and memory.

Mode of Action

Arachidonoyl-N-methyl amide interacts with the CB1 receptor, displaying a binding affinity with a Ki of 60 nM . This interaction leads to the inhibition of rat glial gap junction cell-cell communication .

Biochemical Pathways

The compound is part of the fatty acid amide family, which is structurally related to the endocannabinoid anandamide . The biological actions of anandamide are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase . This suggests that Arachidonoyl-N-methyl amide might follow a similar pathway.

Pharmacokinetics

It is known that the compound is a lipophilic substance, which suggests that it can readily cross the blood-brain barrier and interact with receptors in both the central and peripheral nervous systems .

Result of Action

The interaction of Arachidonoyl-N-methyl amide with the CB1 receptor leads to the inhibition of rat glial gap junction cell-cell communication . This could potentially influence various physiological processes regulated by the endocannabinoid system, such as pain sensation, mood, and memory.

Biochemische Analyse

Biochemical Properties

Arachidonoyl-N-methyl amide interacts with various biomolecules, including enzymes and proteins . It binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM . The biological actions of Arachidonoyl-N-methyl amide are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .

Cellular Effects

Arachidonoyl-N-methyl amide influences cell function by interacting with cell signaling pathways . It binds to cannabinoid receptors, which may impact gene expression and cellular metabolism .

Molecular Mechanism

Arachidonoyl-N-methyl amide exerts its effects at the molecular level through binding interactions with biomolecules . It binds to the CB1 receptor, and this interaction can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Arachidonoyl-N-methyl amide can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Arachidonoyl-N-methyl amide can vary with different dosages in animal models

Metabolic Pathways

Arachidonoyl-N-methyl amide is involved in metabolic pathways . It is metabolized by the enzyme fatty acid amide hydrolase

Transport and Distribution

Arachidonoyl-N-methyl amide is transported and distributed within cells and tissues

Vorbereitungsmethoden

Synthetic Routes:: Arachidonoyl-N-methyl amide can be synthesized through organic chemistry methods. While specific synthetic routes may vary, the general approach involves the condensation of arachidonic acid with methylamine. The reaction typically occurs under controlled conditions, such as using appropriate solvents and catalysts.

Industrial Production:: Although not widely produced industrially, Arachidonoyl-N-methyl amide can be synthesized on a laboratory scale for research purposes.

Analyse Chemischer Reaktionen

Reaktionen:: Arachidonoyl-N-methylamid kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Detaillierte Studien zu seiner Reaktivität sind begrenzt.

Häufige Reagenzien und Bedingungen::- Oxidation : Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromsäure (H2CrO4) können verwendet werden.

- Reduktion : Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können die Amidbindung reduzieren.

- Substitution : Nucleophile Substitutionsreaktionen können mit geeigneten Reagenzien auftreten.

Hauptprodukte:: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären Derivate von this compound mit modifizierten funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Arachidonoyl-N-methylamid liegt in seiner strukturellen Ähnlichkeit mit Anandamid. Andere verwandte Verbindungen umfassen Anandamid selbst und andere Endocannabinoide.

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWYBRCXMQDBL-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study identifies N-methyl arachidonoyl amine as a potential biomarker for distinguishing prostate cancer from benign prostatic hyperplasia. What is the significance of its negative correlation with lipid profiles like total cholesterol, LDL-C, and Apo-B in prostate cancer patients?

A1: The negative correlation between N-methyl arachidonoyl amine and certain lipid profiles (total cholesterol, LDL-C, and Apo-B) specifically in prostate cancer patients [] presents an intriguing observation. While the study itself doesn't delve into the underlying mechanisms of this correlation, it suggests a potential interplay between N-methyl arachidonoyl amine and lipid metabolism pathways that are distinctly altered in prostate cancer. Further research is crucial to understand if this altered lipid metabolism is a driver or a consequence of the disease and if N-methyl arachidonoyl amine plays a direct or indirect role in this process. This knowledge could be crucial for developing novel diagnostic or therapeutic strategies targeting lipid metabolism in prostate cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)